molecular formula C20H31NO5 B6024262 1-[4-(2,5-Dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid

1-[4-(2,5-Dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid

Cat. No.: B6024262
M. Wt: 365.5 g/mol
InChI Key: HXXXCTADBDBTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,5-Dimethylphenoxy)butyl]-4-methylpiperidine; oxalic acid is a chemical compound known for its diverse applications in scientific research. This compound is often utilized in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(2,5-Dimethylphenoxy)butyl]-4-methylpiperidine; oxalic acid typically involves several steps. One common method includes the reaction of 2,5-dimethylphenol with 1,4-dibromobutane to form 4-(2,5-dimethylphenoxy)butane. This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[4-(2,5-Dimethylphenoxy)butyl]-4-methylpiperidine; oxalic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(2,5-Dimethylphenoxy)butyl]-4-methylpiperidine; oxalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-Dimethylphenoxy)butyl]-4-methylpiperidine; oxalic acid involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, 1-[4-(2,5-Dimethylphenoxy)butyl]-4-methylpiperidine; oxalic acid stands out due to its unique chemical structure and properties. Similar compounds include:

  • 1-[4-(2,6-Dimethylphenoxy)butyl]-4-methylpiperidine
  • 1-[4-(2,5-Dimethylphenoxy)butyl]piperidine

These compounds share structural similarities but may differ in their reactivity, stability, and applications.

Properties

IUPAC Name

1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C2H2O4/c1-15-8-11-19(12-9-15)10-4-5-13-20-18-14-16(2)6-7-17(18)3;3-1(4)2(5)6/h6-7,14-15H,4-5,8-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXXCTADBDBTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=CC(=C2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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